2,4-Dimethylpent-2-enal
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Overview
Description
2,4-Dimethylpent-2-enal is an organic compound with the molecular formula C₇H₁₂O It is a type of aldehyde characterized by the presence of a double bond and two methyl groups attached to the pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylpent-2-enal can be synthesized through several methods. One common approach involves the aldol condensation of 2,4-dimethylpentan-2-one with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enal product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,4-dimethylpentan-2-ol. This process uses metal catalysts such as copper or palladium and is conducted at high temperatures to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, 2,4-dimethylpentan-2-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Addition: Bromine (Br₂), Hydrogen chloride (HCl)
Major Products Formed:
Oxidation: 2,4-Dimethylpentanoic acid
Reduction: 2,4-Dimethylpentan-2-ol
Addition: 2,4-Dibromo-2,4-dimethylpentane (with Br₂)
Scientific Research Applications
2,4-Dimethylpent-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with some studies exploring its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct odor profile.
Mechanism of Action
The mechanism by which 2,4-Dimethylpent-2-enal exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group undergoes nucleophilic attack by the oxidizing agent, leading to the formation of a carboxylic acid. In reduction reactions, the aldehyde group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
2,4-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the aldehyde group and double bond.
2,2-Dimethyl-4-pentenal: Another aldehyde with a similar structure but different positioning of the double bond and methyl groups.
Uniqueness: 2,4-Dimethylpent-2-enal is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
2,4-dimethylpent-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(2)4-7(3)5-8/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMYOGGQDRXLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C(C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706127 |
Source
|
Record name | 2,4-Dimethylpent-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188647-29-2 |
Source
|
Record name | 2,4-Dimethylpent-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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